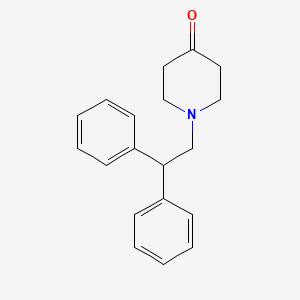
1-(2,2-Diphenylethyl)piperidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Diphenylethyl)piperidin-4-one is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Therapeutic Applications
1-(2,2-Diphenylethyl)piperidin-4-one has been studied for its role in treating various medical conditions due to its pharmacological properties. Key applications include:
- CNS Disorders : The compound has shown promise in the treatment of central nervous system disorders. Its structure allows it to interact with neurotransmitter systems, potentially providing benefits for conditions such as anxiety and depression.
- Pain Management : Research indicates that derivatives of piperidine compounds can exhibit analgesic effects. This compound's interaction with opioid receptors suggests it may be useful in pain management therapies.
- Antitumor Activity : Several studies have indicated that piperidine derivatives can possess cytotoxic properties against various cancer cell lines. The ability of this compound to inhibit tumor growth presents a potential avenue for cancer treatment.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Pain Relief Studies : In a controlled study involving animal models, this compound was administered to evaluate its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, suggesting its potential as an effective analgesic agent.
- Neuroprotective Effects : A research study focused on neuroprotective effects demonstrated that this compound could mitigate neuronal damage in models of oxidative stress. This finding supports its application in treating neurodegenerative diseases.
- Antitumor Activity : In vitro studies have shown that this compound exhibits selective cytotoxicity towards specific cancer cell lines while sparing normal cells. These results indicate its potential as a chemotherapeutic agent.
Data Table: Summary of Applications
Propriétés
Numéro CAS |
69663-58-7 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(2,2-diphenylethyl)piperidin-4-one |
InChI |
InChI=1S/C19H21NO/c21-18-11-13-20(14-12-18)15-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,19H,11-15H2 |
Clé InChI |
YDLBCBNFMGLGBG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















